molecular formula C11H5ClF3N3O4 B2710663 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid CAS No. 1975118-57-0

1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid

Cat. No. B2710663
CAS RN: 1975118-57-0
M. Wt: 335.62
InChI Key: ZVLAUZLYNWDCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid, also known as CNTP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including cancer therapy, agriculture, and material science. CNTP belongs to the pyrazole family of compounds and possesses unique physicochemical properties that make it an attractive candidate for diverse applications.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves its interaction with cellular components such as proteins and lipids. This compound has been shown to bind to the surface of cancer cells, leading to the disruption of the cell membrane and the induction of apoptosis. Moreover, this compound can penetrate the cell membrane and target intracellular components such as mitochondria, leading to the disruption of their function and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS), which are highly reactive molecules that can cause oxidative damage to cancer cells. Moreover, this compound has been shown to modulate the expression of genes involved in cancer cell proliferation, apoptosis, and metastasis. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as arthritis and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid possesses several advantages for lab experiments. It is relatively easy to synthesize and purify, and its physicochemical properties can be easily characterized using standard analytical techniques such as NMR spectroscopy and mass spectrometry. Moreover, this compound exhibits high stability and can be stored for extended periods without significant degradation. However, this compound also possesses some limitations for lab experiments. Its cytotoxicity towards normal cells can pose a challenge in studying its effects in vivo, and its mechanism of action is not yet fully understood, which can limit its potential applications.

Future Directions

Several future directions can be explored in the study of 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid. One potential direction is the development of novel cancer therapies based on this compound. Further research can be conducted to optimize its cytotoxicity towards cancer cells while minimizing its effects on normal cells. Moreover, the potential applications of this compound in other fields such as agriculture and material science can be explored. For example, this compound has been shown to exhibit antimicrobial properties, making it a potential candidate for the development of novel pesticides and herbicides. Additionally, this compound can be functionalized to create novel materials with unique properties such as catalytic activity and optical properties.

Synthesis Methods

The synthesis of 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves the reaction between 2-chloro-4-nitroaniline and 3-(trifluoromethyl)pyrazole-4-carboxylic acid in the presence of a catalyst such as copper(II) acetate monohydrate. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of this compound as a yellow crystalline solid. The purity and yield of this compound can be improved by further purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapy. This compound induces apoptosis, a programmed cell death mechanism, in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in metastasis, the spread of cancer to other parts of the body.

properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3N3O4/c12-7-3-5(18(21)22)1-2-8(7)17-4-6(10(19)20)9(16-17)11(13,14)15/h1-4H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLAUZLYNWDCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=C(C(=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.